molecular formula C17H18N4O3 B11265085 ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

Cat. No.: B11265085
M. Wt: 326.35 g/mol
InChI Key: QTVIOFDSQRMUBD-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents to form the desired oxazolo[5,4-d]pyrimidine scaffold . The reaction conditions often require the use of bases or acids as catalysts, and the process may be accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Solvent-free methods and the use of environmentally friendly reagents are often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine derivatives with additional functional groups, while reduction may lead to the formation of reduced analogs .

Scientific Research Applications

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .

Biological Activity

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate, also known as PAT1inh-A0030, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3} with a molecular weight of 314.35 g/mol. The structure features a pyrimidine core fused with an oxazole ring, which is significant for its biological activity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth effectively:

  • MCF-7 (Breast Cancer) : IC50 = 18.28 µg/mL
  • MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 = 17.83 µg/mL

These values indicate that the compound is a potent inhibitor of tumor cell proliferation, suggesting its potential use in cancer therapy .

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide synthesis. Specifically, it has been noted to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in the folate metabolism pathway essential for DNA synthesis and repair .

Study 1: Synthesis and Evaluation

In a study aimed at synthesizing various derivatives of pyrimidine compounds, this compound was evaluated alongside other classical antifolates. The results indicated that this compound had superior potency compared to traditional agents like pemetrexed and methotrexate in inhibiting TS and DHFR .

Study 2: Cytotoxicity Assays

Another investigation assessed the cytotoxicity of this compound using various cell lines. The findings revealed that the compound displayed significant cytotoxic effects with IC50 values comparable to leading anticancer drugs. The study highlighted its potential as a candidate for further development in oncology .

Data Summary

Cell Line IC50 (µg/mL) Mechanism
MCF-718.28Inhibition of TS and DHFR
MDA-MB-23117.83Inhibition of TS and DHFR
BALB 3T3>4000Low cytotoxicity

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-23-17(22)14-18-15(13-11(2)20-24-16(13)19-14)21(3)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3

InChI Key

QTVIOFDSQRMUBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=NOC2=N1)C)N(C)CC3=CC=CC=C3

Origin of Product

United States

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